25,26-Dihydroxycholecalciferol
Overview
Description
25,26-Dihydroxycholecalciferol is a chemical compound that is closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 .
Synthesis Analysis
The synthesis of 25,26-Dihydroxycholecalciferol involves the insertion of two additional oxygen atoms into the cholecalciferol molecule in the form of two hydroxyl groups . This process is described as a polar metabolite of vitamin D3 .Molecular Structure Analysis
The molecular weight of 25,26-Dihydroxycholecalciferol is 416.64, and its formula is C27H44O3 . It contains a total of 76 bonds, including 32 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .Chemical Reactions Analysis
25,26-Dihydroxycholecalciferol is a metabolite of vitamin D3. It is produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme vitamin D 25-hydroxylase . Calcifediol can be further hydroxylated by the enzyme 25(OH)D-1α-hydroxylase, primarily in the kidney, to form calcitriol (1,25-(OH)2D3), which is the active hormonal form of vitamin D .Physical And Chemical Properties Analysis
25,26-Dihydroxycholecalciferol is a solid substance with a white to off-white color . It is a metabolite of vitamin D3 with intestinal calcium transport activity .Scientific Research Applications
Radioimmunoassay Development for 25,26-Dihydroxycholecalciferol : A study developed a radioimmunoassay for 25,26-dihydroxycholecalciferol, revealing its presence in both healthy subjects and those with osteomalacia due to vitamin D deficiency. This assay facilitates the study of this metabolite in various health conditions (Fraher et al., 1980).
Therapeutic Potential in Autoimmune Diseases : Research has shown that 1,25-Dihydroxycholecalciferol, a closely related metabolite, can inhibit the progression of arthritis in murine models, suggesting potential therapeutic applications for autoimmune diseases (Cantorna et al., 1998).
Synthesis and Biological Activity : Studies on the synthesis and biological activity of 25,26-dihydroxycholecalciferol have been conducted, contributing to a better understanding of its role and potential applications. It shows activity patterns distinct from other vitamin D metabolites (Lam et al., 1975); (Redel et al., 1974).
Vitamin D Metabolism and Mechanism of Action : Research on the metabolism of cholecalciferol and its transformation into various metabolites including 25,26-dihydroxycholecalciferol provides insight into the complex actions of vitamin D in the body (DeLuca, 1982).
Synthesis in Bone Cells : Studies have shown that bone cells can synthesize 25,26-dihydroxycholecalciferol, indicating a role in bone metabolism (Puzas et al., 1987).
Role in Chronic Renal Insufficiency : A study indicated the failure to form 1,25-dihydroxycholecalciferol in chronic renal insufficiency, suggesting an important role of vitamin D metabolites in kidney function (Mawer et al., 1973).
Metabolism in Fish : Research on the metabolism of 25-hydroxycholecalciferol in rainbow trout, including the formation of 25,26-dihydroxycholecalciferol, shows its role in different species and environments (Hayes et al., 1986).
Competitive Protein Binding Assays : Studies focusing on competitive protein binding assays for 24,25-dihydroxycholecalciferol, which is closely related to 25,26-dihydroxycholecalciferol, contribute to understanding their roles in the body (Haddad et al., 1976); (Taylor et al., 1976).
Antitumor Effects in Cancer Research : A study reported the inhibitory effects of 1,25-dihydroxycholecalciferol and its analogs on breast cancer cell lines, suggesting a potential role in cancer treatment (Fioravanti et al., 1998).
Effects on Squamous Cell Carcinoma : Research on 1,25-Dihydroxycholecalciferol showed that it inhibits the growth of squamous cell carcinoma and modulates cell cycle regulatory proteins (Hershberger et al., 1999).
properties
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWCBCXATJITSI-ZLNGONTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312198 | |
Record name | 25,26-Dihydroxyvitamin D3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
25,26-Dihydroxycholecalciferol | |
CAS RN |
29261-12-9 | |
Record name | 25,26-Dihydroxyvitamin D3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29261-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 25,26-Dihydroxycholecalciferol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029261129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25,26-Dihydroxyvitamin D3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29261-12-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 25,26-DIHYDROXYCHOLECALCIFEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLW81C81OQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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